Kizuta saponin K11 is classified under triterpenoid saponins, specifically those derived from the Paris genus. It is characterized by a complex molecular structure that contributes to its unique properties and potential applications in pharmacology and biotechnology. The compound is cataloged under the Chemical Abstracts Service with the identifier 97240-03-4 .
The synthesis of Kizuta saponin K11 involves several key enzymatic steps that transform basic triterpene precursors into the final saponin structure. The initial precursor, 2,3-oxidosqualene, undergoes cyclization through the action of oxidosqualene cyclases to form various triterpene skeletons. These skeletons are then modified by cytochrome P450 monooxygenases and uridine diphosphate glycosyltransferases, which introduce hydroxyl groups and glycosidic linkages respectively .
Kizuta saponin K11 has a complex molecular structure characterized by multiple rings and sugar chains. The molecular formula is typically represented as , with a molecular weight of approximately 550 g/mol .
Kizuta saponin K11 participates in various chemical reactions that underscore its biological significance. These reactions include hydrolysis, where glycosidic bonds can be cleaved by enzymes or acids, leading to the release of aglycone and sugar components.
The mechanism of action of Kizuta saponin K11 primarily revolves around its ability to interact with cell membranes and modulate immune responses. It exhibits properties such as:
Studies indicate that Kizuta saponin K11 can stimulate cytokine production in immune cells, suggesting its potential role in enhancing vaccine efficacy.
Kizuta saponin K11 exhibits distinct physical and chemical properties that are critical for its applications:
Kizuta saponin K11 has several scientific applications owing to its biological activities:
Kizuta Saponin K11 is a triterpenoid saponin primarily isolated from Kalopanax septemlobus (Thunb.) Koidz. (syn. Kalopanax pictus), specifically from the variant historically classified as Kalopanax pictum var. maximowiczii. This botanical variety—named after the Russian botanist Carl Maximowicz—is now taxonomically unified under K. septemlobus due to continuous morphological variation in leaf lobation and spine distribution [1] [3] [8]. Native to temperate regions of Northeast Asia, including Korea, Japan, China, and the Russian Far East, this deciduous tree thrives at elevations up to 2,500 meters. It is characterized by:
Table 1: Botanical Classification of Kizuta Saponin K11's Source Plant
Taxonomic Rank | Classification | Notes |
---|---|---|
Kingdom | Plantae | |
Family | Araliaceae | Ivy family, includes Panax (ginseng) |
Genus | Kalopanax | Monotypic genus (only K. septemlobus) |
Species | K. septemlobus | Syn. K. pictus, K. ricinifolius |
Historical Variant | maximowiczii | No longer taxonomically distinct; refers to forms with deeply lobed leaves |
Phytochemically, K. septemlobus produces bioactive triterpenoid saponins in its leaves and bark. Kizuta Saponin K11 is classified as a bisdesmosidic saponin, featuring:
Table 2: Nomenclature History of Kalopanax
Historical Name | Current Status | Basis for Revision |
---|---|---|
Kalopanax pictum var. maximowiczii | Synonym of K. septemlobus | Continuous variation in leaf morphology [1] [8] |
Kalopanax pictus | Synonym of K. septemlobus | Priority of Thunberg’s epithet septemlobus (1784) [6] [8] |
Acanthopanax ricinifolius | Invalid | Erroneous generic placement [3] [6] |
Kalopanax septemlobus—known as eumnamu (음나무) in Korean—has been integral to Dong-Ui medicine (traditional Korean medicine) since the Chosun Dynasty (1392–1897). Its bark, leaves, and young shoots were utilized for:
During the Japanese colonial period (1910–1945), Western medicine gained institutional dominance, yet traditional Korean medicine retained cultural resilience. Korean herbal medicine merchants (Han-yak sellers) sustained eumnamu’s availability through:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: